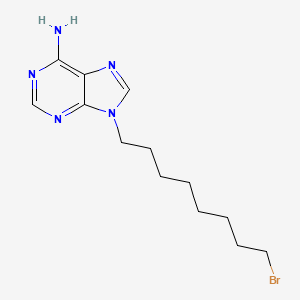![molecular formula C11H20O3 B12936065 1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane CAS No. 89635-81-4](/img/structure/B12936065.png)
1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless, oily liquid with a predicted boiling point of 277.2°C and a density of 1.060 g/cm³ . This compound is part of the polyethylene glycol (PEG) family and contains a propargyl group, making it useful in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)butane typically involves the reaction of propargyl alcohol with triethylene glycol under specific conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the formation of the ether bond . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
1-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)butane undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated ethers.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Click Chemistry: The propargyl group reacts with azides in the presence of a copper catalyst to form triazoles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and copper catalysts for click chemistry. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)butane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)butane primarily involves its propargyl group. This group can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in organic synthesis. In biological systems, the propargyl group can form covalent bonds with target molecules, facilitating the modification of biomolecules and the synthesis of complex drug molecules .
Vergleich Mit ähnlichen Verbindungen
1-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)butane can be compared with other similar compounds, such as:
2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethan-1-amine: This compound contains an amine group instead of a butane chain, making it useful in the synthesis of amine-containing molecules.
2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol: This compound has a hydroxyl group, which can be further modified to form various derivatives.
The uniqueness of 1-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)butane lies in its specific structure, which combines the properties of a propargyl group with a triethylene glycol backbone, making it a versatile intermediate in both chemical and biological applications.
Eigenschaften
CAS-Nummer |
89635-81-4 |
|---|---|
Molekularformel |
C11H20O3 |
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
1-[2-(2-prop-2-ynoxyethoxy)ethoxy]butane |
InChI |
InChI=1S/C11H20O3/c1-3-5-7-13-9-11-14-10-8-12-6-4-2/h2H,3,5-11H2,1H3 |
InChI-Schlüssel |
YLHBQEWTBCOJOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCCOCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(5-Methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B12935982.png)

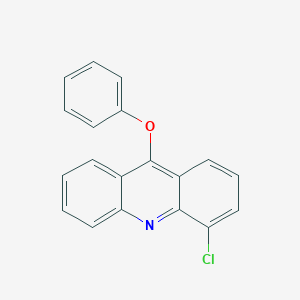
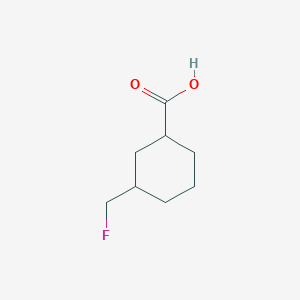
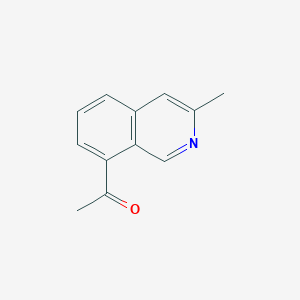
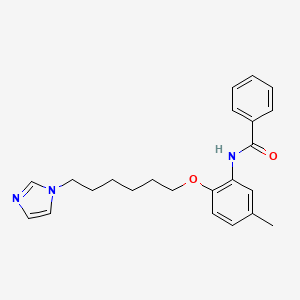

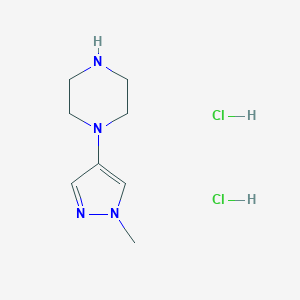
![Carbamic acid, [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]-, methyl ester](/img/structure/B12936034.png)
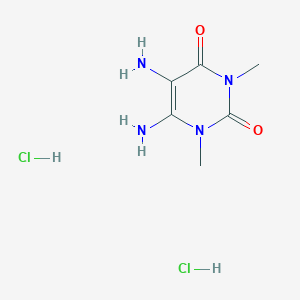
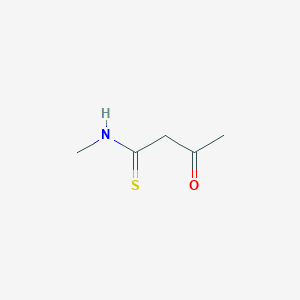
![tert-Butyl 1-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12936048.png)

